6-methylindolizine-2-carboxylic acid
Description
6-Methylindolizine-2-carboxylic acid (CAS: N/A, molecular formula: C₁₀H₉NO₂) is a heterocyclic compound featuring a fused bicyclic indolizine core with a methyl substituent at position 6 and a carboxylic acid group at position 2. This compound is of interest in medicinal chemistry due to the structural similarity of indolizine derivatives to bioactive indoles and quinolines .
Properties
CAS No. |
103264-06-8 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrrole-Pyridine Annulation
A cyclization strategy analogous to the synthesis of pyrrolidine-2-carboxylic acid derivatives (EP3015456A1) could be adapted. For example, a pyrrole precursor with a side chain containing a ketone or ester could undergo base-mediated cyclization:
Conditions :
Formic Anhydride-Mediated Cyclization
Patent EP3015456A1 describes cyclization using formic mixed anhydrides (e.g., acetic formic anhydride) under strong base conditions. Applied to indolizine synthesis, this could facilitate ring closure while introducing the carboxylic acid moiety:
Key Variables :
Functionalization of Preformed Indolizine Cores
Electrophilic Methylation
Direct methylation at position 6 could employ Friedel-Crafts alkylation, though regioselectivity may require directing groups. For example, a Boc-protected indolizine-2-carboxylate could direct methyl group installation via electrophilic substitution:
Challenges :
Carboxylation via CO₂ Insertion
Transition metal-catalyzed carboxylation, as seen in indole chemistry, might introduce the carboxylic acid group:
Catalyst Systems :
-
Palladium(II) acetate with ligands (e.g., 1,10-phenanthroline).
Enantioselective Synthesis and Resolution
While this compound lacks stereocenters, intermediates in its synthesis may require chiral resolution. The method for (2S)-indoline-2-carboxylic acid (US7196204B2) illustrates fractional crystallization using (R)-α-methylbenzylamine:
Conditions :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrrole-Pyridine Annulation | Pyrrole derivatives | Cyclization, hydrolysis | 40–60 | Modular approach | Regioselectivity challenges |
| Formic Anhydride Cyclization | Acyclic precursors | Mixed anhydride formation | 50–70 | Integrated carboxyl group installation | Sensitive to base strength |
| Electrophilic Methylation | Indolizine-2-carboxylate | Alkylation, deprotection | 30–50 | Late-stage functionalization | Competing substitution |
| Palladium-Catalyzed Carboxylation | 6-Methylindolizine | CO₂ insertion | 30–50 | Direct C–H activation | Low yields, catalyst cost |
Chemical Reactions Analysis
Types of Reactions: 6-Methylindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
6-Methylindolizine-2-carboxylic acid is characterized by its unique indolizine structure, which contributes to its biological activity. The molecular formula is , and it features a carboxylic acid functional group that enhances its reactivity in various chemical reactions.
Pharmaceutical Applications
1. Antiviral Activity
Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties. For instance, research indicates that certain derivatives can effectively inhibit HIV-1 integrase, a crucial enzyme for viral replication. The binding conformation analysis revealed that the indole core chelates with Mg ions in the active site of integrase, enhancing inhibitory effects .
Case Study:
A study synthesized various derivatives from the indole-2-carboxylic acid scaffold, resulting in compounds with IC values ranging from 0.13 μM to 6.85 μM against integrase. Modifications at the C3 position significantly improved antiviral activity through enhanced interactions with the viral DNA .
2. Antitumor Agents
The compound has also been investigated for its potential as an antitumor agent. Research suggests that derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By inhibiting IDO, these compounds may enhance anti-tumor immunity .
3. Synthesis of Novel Compounds
this compound serves as a versatile building block for synthesizing various biologically active compounds. It has been utilized in the preparation of keto-indoles and other heterocycles through amide coupling reactions and oxidative vinylation processes .
| Compound | Target | IC (μM) | Reference |
|---|---|---|---|
| Compound 3 | HIV-1 Integrase | 0.13 | |
| Compound 17a | HIV-1 Integrase | 3.11 | |
| Keto-Indole Derivative | IDO Inhibition | Not specified |
Synthetic Methods
The synthesis of this compound involves straightforward protocols that allow for high yields and purity. Typical methods include condensation reactions using readily available raw materials like nitrotoluene and diethyl oxalate under mild conditions, which are conducive to industrial applications .
Mechanism of Action
The mechanism of action of 6-methylindolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 6-methylindolizine-2-carboxylic acid, highlighting differences in substituents, synthesis methods, and biological activities:
Structural and Functional Differences
- Positional Isomerism : Unlike indolizine-1-acetic acid, which has a carboxylic acid at position 1, this compound’s COOH group at position 2 may confer distinct electronic and steric properties, influencing receptor binding or metabolic stability .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-methylindolizine-2-carboxylic acid, and how can reaction parameters be optimized for higher yields?
- Answer: Synthesis typically involves indolizine derivatives undergoing carboxylation and methylation. Key steps include cyclization reactions and functional group modifications. Optimization requires monitoring reaction temperature (e.g., 80–120°C), solvent polarity (e.g., acetic acid or DMF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity . Yield optimization may employ Design of Experiments (DOE) to assess parameter interactions.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, confirming the indolizine core and substituents. Mass Spectrometry (MS) validates molecular weight (e.g., [M+H]+ = 242.18). Infrared (IR) spectroscopy detects carboxylic acid (-COOH, ~1700 cm⁻¹) and aromatic C-H stretches. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% typical) .
Q. What are the common chemical reactions involving this compound, and how are they monitored?
- Answer: The compound participates in decarboxylation, esterification, and electrophilic substitution. For example, esterification with methanol/H₂SO₄ yields methyl esters. Reaction progress is tracked via Thin-Layer Chromatography (TLC) or HPLC. Side reactions (e.g., ring oxidation) are minimized under inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking predict the bioactivity of this compound derivatives?
- Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., substituent electronegativity, lipophilicity) with biological endpoints (e.g., enzyme inhibition). Molecular docking (using AutoDock Vina or Schrödinger) simulates ligand-receptor interactions, identifying potential binding modes. For example, the carboxylic acid group may hydrogen-bond with active-site residues in target enzymes .
Q. What mechanistic insights exist for the thermal decomposition or photodegradation of this compound?
- Answer: Thermogravimetric Analysis (TGA) reveals decomposition onset at ~250°C, likely due to decarboxylation. Photostability studies under UV light (λ = 254 nm) show degradation via radical intermediates, monitored by Electron Paramagnetic Resonance (EPR). Stabilizers like antioxidants (e.g., BHT) or light-resistant coatings mitigate degradation .
Q. How does the methyl group at position 6 influence the compound’s electronic properties compared to other indolizine derivatives?
- Answer: The electron-donating methyl group increases electron density on the indolizine ring, enhancing reactivity toward electrophiles. Comparative Cyclic Voltammetry (CV) studies show a 0.2 V reduction in oxidation potential vs. non-methylated analogs. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) corroborate these effects .
Methodological Guidance
Q. How to validate an HPLC method for quantifying this compound in complex mixtures?
- Answer:
Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
Mobile Phase: Acetonitrile:water (60:40) with 0.1% trifluoroacetic acid.
Validation Parameters:
- Linearity (R² > 0.99 over 1–100 µg/mL).
- Precision (RSD < 2% for intraday/interday).
- Limit of Detection (LOD = 0.3 µg/mL).
Reference standards and spike-recovery assays ensure accuracy .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Harmonize protocols using guidelines like OECD TG 455 (vitro assays) or replicate experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization). Meta-analysis of published data identifies outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
